molecular formula C26H27N3O2 B4056500 N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE

N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE

Cat. No.: B4056500
M. Wt: 413.5 g/mol
InChI Key: OBKPVVDJFVFRNT-UHFFFAOYSA-N
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Description

N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a piperazine ring substituted with a dimethylphenyl group and a benzamide moiety

Preparation Methods

The synthesis of N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Coupling with Benzamide Moiety: This can be done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Research may focus on its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:

    N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE: This compound has a similar structure but with an acetamide moiety instead of a benzamide.

    N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PROPIONAMIDE: This compound has a propionamide moiety, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-8-6-13-24(20(19)2)28-14-16-29(17-15-28)26(31)22-11-7-12-23(18-22)27-25(30)21-9-4-3-5-10-21/h3-13,18H,14-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKPVVDJFVFRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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